molecular formula C21H23N3O5 B2495620 Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 2034332-16-4

Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2495620
CAS No.: 2034332-16-4
M. Wt: 397.431
InChI Key: RWYOGMWSSLDDKA-UHFFFAOYSA-N
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Description

Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)furan-2-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the phenylimidazolidinone core This can be achieved through the reaction of an appropriate amine with a carbonyl compound under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.

  • Reduction: : Reduction reactions can be performed on the imidazolidinone ring to yield different derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are typically employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and structural features.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as potential inhibitors or modulators of biological targets.

  • Medicine: : The compound and its derivatives could be explored for their therapeutic potential in treating various diseases.

  • Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system and the intended effect.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)thiophene-2-carboxylate

  • Methyl 5-((4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)methyl)pyrrole-2-carboxylate

These compounds share a similar core structure but differ in the heterocyclic ring attached to the piperidine moiety. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.

Properties

IUPAC Name

methyl 5-[[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-20(26)18-8-7-17(29-18)13-22-11-9-15(10-12-22)23-14-19(25)24(21(23)27)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYOGMWSSLDDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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